2-(3-Nitrophenyl)-1,3-dioxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-11(13)9-4-1-3-8(7-9)10-14-5-2-6-15-10/h1,3-4,7,10H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZDEWTWLOZYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351346 | |

| Record name | 2-(3-nitrophenyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5663-26-3 | |

| Record name | 2-(3-nitrophenyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Nitrophenyl)-1,3-dioxane CAS number 5663-26-3

An In-Depth Technical Guide to 2-(3-Nitrophenyl)-1,3-dioxane (CAS 5663-26-3)

Introduction

This compound is a heterocyclic organic compound that serves as a pivotal intermediate in advanced chemical synthesis. Characterized by a six-membered dioxane ring attached to a nitrophenyl group, its unique bifunctional nature makes it a valuable tool for researchers in medicinal chemistry, materials science, and synthetic methodology.[1] The dioxane moiety acts as a robust protecting group for a carbonyl functional group, while the nitro-substituted aromatic ring provides a reactive handle for a wide array of chemical transformations. This guide offers a comprehensive technical overview of its synthesis, properties, applications, and handling, designed for scientists and drug development professionals seeking to leverage its capabilities.

Section 1: Physicochemical Properties and Identifiers

The fundamental properties of this compound define its behavior in chemical systems. The presence of the polar nitro group and the dioxane ether linkages within a relatively compact aromatic structure results in a solid material with distinct chemical identifiers.

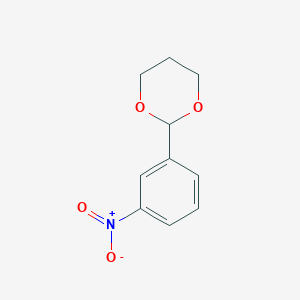

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 5663-26-3 | [1] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid | |

| SMILES | O=[O-] | |

| InChI | 1S/C10H11NO4/c12-11(13)9-4-1-3-8(7-9)10-14-5-2-6-15-10/h1,3-4,7,10H,2,5-6H2 |

| InChI Key | VQZDEWTWLOZYBX-UHFFFAOYSA-N | |

Section 2: Synthesis and Mechanism

The primary and most efficient route for synthesizing this compound is the acid-catalyzed acetalization of 3-nitrobenzaldehyde with 1,3-propanediol.[1] This reaction is a cornerstone of protecting group chemistry and relies on shifting a reversible equilibrium towards the product.

Causality of Experimental Design: The selection of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is critical. The catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This activation makes it susceptible to nucleophilic attack by the hydroxyl groups of 1,3-propanediol.[2] Because acetalization is a reversible reaction that produces water as a byproduct, the continuous removal of water is essential to drive the reaction to completion, an application of Le Châtelier's principle. This is expertly achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.[2][3][4]

Diagram 2: Synthesis of this compound

Caption: Reaction scheme for acid-catalyzed acetalization.

Detailed Experimental Protocol: Acetalization

-

Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to prevent premature reaction quenching.

-

Reagent Charging: To the flask, add 3-nitrobenzaldehyde (1 equivalent) and 1,3-propanediol (1.1-1.2 equivalents). The slight excess of the diol helps ensure complete conversion of the limiting aldehyde.

-

Solvent and Catalyst Addition: Add a suitable solvent that forms an azeotrope with water, such as toluene, to the flask. Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, ~0.01-0.05 equivalents).

-

Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As the vapor condenses, the denser water will separate and collect at the bottom of the trap, while the toluene overflows back into the reaction flask.[2]

-

Monitoring: Monitor the reaction progress by observing the amount of water collected in the trap. The reaction is typically complete when water ceases to collect (usually within 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution, followed by a brine wash.

-

Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate) to yield the pure product.

Section 3: Core Applications in Research and Development

The utility of this compound stems from its dual-functionality, making it a versatile building block in several scientific domains.

The 1,3-Dioxane Moiety as a Carbonyl Protecting Group

The most fundamental application of the 1,3-dioxane group is the protection of aldehydes and ketones.[4][5] 1,3-Dioxanes are stable under a wide range of conditions, including basic, reductive, oxidative, and organometallic reactions.[5] This stability allows for selective chemical modifications at other sites of the molecule, such as the nitro group. Once the desired transformations are complete, the aldehyde can be regenerated via acid-catalyzed hydrolysis.[6][7] This protection-deprotection strategy is invaluable in multi-step organic synthesis.

Diagram 3: Protecting Group Workflow

Caption: Workflow for using the dioxane as a protecting group.

Role in Medicinal Chemistry and Drug Discovery

The this compound scaffold and its derivatives are of significant interest in drug development.[1]

-

Anticancer and Antibacterial Agents: Nitrogen-containing heterocycles are prominent in medicinal chemistry due to their diverse biological activities.[1] Derivatives of this compound have been investigated for their therapeutic potential. For instance, related compounds featuring a 3-nitrophenyl group have demonstrated anticancer activity, with one derivative showing an IC₅₀ value of 7.29 μM against the SW1116 colon cancer cell line.[1] Furthermore, derivatives are being studied for their antibacterial properties, with some showing higher activity against certain bacterial strains than standard antibiotics.[1]

-

Neurological Targets: The 1,3-dioxane framework is a known pharmacophore for ligands targeting central nervous system receptors. Depending on stereochemistry and substitution patterns, 1,3-dioxane-based molecules can selectively interact with σ₁ receptors or the phencyclidine (PCP) binding site of NMDA receptors.[8] These receptors are implicated in pain, neurodegeneration, and psychiatric disorders, making derivatives of this compound potential leads for novel neurotherapeutics.[8]

Applications in Materials Science

The electronic properties conferred by the nitrophenyl group make this compound and its relatives candidates for materials science research.[1] They have been explored for their nonlinear optical (NLO) properties, which are crucial for developing new optoelectronic materials.[1] Additionally, the structure can be incorporated into polymer backbones or used as an additive to formulate new materials with tailored properties.[1]

Section 4: Spectroscopic and Structural Characterization

Confirming the identity and purity of this compound requires standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals. The aromatic protons on the nitrophenyl ring will appear in the downfield region (typically δ 7.5-8.5 ppm). The single proton at the acetal carbon (O-CH-O) will be a distinct singlet further downfield than typical aliphatic protons. The protons of the 1,3-propanediol backbone will appear as multiplets in the aliphatic region (typically δ 1.5-4.5 ppm).

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, the acetal carbon (O-CH-O), and the two carbons of the dioxane ring.

-

-

Mass Spectrometry (MS): Techniques like GC-MS can be used to confirm the molecular weight (209.20 g/mol ) and analyze fragmentation patterns to further elucidate the structure.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C-O-C ether linkages of the dioxane ring, strong peaks corresponding to the symmetric and asymmetric stretching of the N-O bonds in the nitro group, and bands for the aromatic C-H and C=C bonds.

Section 5: Safety and Handling

Proper handling of this compound is essential in a research setting. Users should always consult the full Safety Data Sheet (SDS) provided by the supplier before use.

Table 2: GHS Hazard Information

| Category | Information |

|---|---|

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. |

| Storage Class | 11: Combustible Solids |

Source: Sigma-Aldrich

Recommended Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple chemical; it is a versatile platform for innovation. Its primary role as a protected form of 3-nitrobenzaldehyde provides a strategic advantage in complex organic synthesis. Beyond this, its derivatives show significant promise in the development of new pharmaceuticals targeting cancer, bacterial infections, and neurological disorders. As research continues, the strategic application of this compound will undoubtedly contribute to advancements across the chemical and biomedical sciences.

References

-

Organic Spectroscopy International. 2-(3-Nitrophenyl)-1,3-dioxolane. [Link]

-

Chemchart. 2-(3-nitrophenyl)-1,3-dioxolane (6952-67-6). [Link]

-

MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]

-

National Institutes of Health (NIH). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

-

Thieme. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]

-

National Institutes of Health (NIH). 2-(3-Nitrophenyl)-1,3-dioxolane | C9H9NO4 | CID 240610 - PubChem. [Link]

-

International Union of Crystallography (IUCr). 2-(3-Nitrophenyl)-1,3-dioxolane at 150K. [Link]

-

National Institutes of Health (NIH). 2-(4-Nitrophenyl)-1,3-dioxolane - PubChem. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of 1,3-dioxane C4H8O2. [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

PENTA s.r.o. 1,3-Dioxolane - SAFETY DATA SHEET. [Link]

-

SciSpace. Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. [Link]

-

SFA ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]

-

ResearchGate. A plausible mechanism for the synthesis of 1,3-dioxolanes from the reaction of 1,2-diols and ketones using GO. [Link]

-

Cheméo. Chemical Properties of 1,3-Dioxane (CAS 505-22-6). [Link]

-

Semantic Scholar. Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. [Link]

-

Scribd. 1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions. [Link]

- Google Patents. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one.

-

OSTI.gov. Systematically Derived Thermodynamic Properties for Alkane Oxidation. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1,3-Dioxane, 97%. [Link]

-

Juniper Publishers. Industrial Chemicals and Intermediates from 1, 3-Butadiene. [Link]

Sources

- 1. Buy this compound | 5663-26-3 [smolecule.com]

- 2. 2-(3-Nitrophenyl)-1,3-dioxolane|CAS 6952-67-6 [benchchem.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 2-(4-Nitrophenyl)-1,3-dioxolane|CAS 2403-53-4 [benchchem.com]

- 7. scribd.com [scribd.com]

- 8. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure [mdpi.com]

- 9. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

Synthesis Mechanism of 2-(3-Nitrophenyl)-1,3-dioxane from 3-Nitrobenzaldehyde

[1]

Executive Summary

This technical guide details the synthesis of 2-(3-nitrophenyl)-1,3-dioxane , a cyclic acetal derivative of 3-nitrobenzaldehyde. This transformation serves two primary roles in advanced organic synthesis: it functions as a robust protecting group for the aldehyde moiety during harsh reductions (e.g., nitro-to-amine conversions) and acts as a stable intermediate for constructing complex heterocyclic scaffolds.[1]

The synthesis relies on a reversible, acid-catalyzed nucleophilic addition of 1,3-propanediol to 3-nitrobenzaldehyde . While thermodynamically reversible, high yields (>90%) are achieved by exploiting Le Chatelier’s principle via azeotropic water removal.

Part 1: Mechanistic Deep Dive

The formation of the 1,3-dioxane ring is a classic example of thermodynamic control . Unlike kinetic reactions driven by transition state energies, this reaction is governed by the stability of the product and the removal of byproducts.

The Reaction Pathway

The mechanism follows a step-wise nucleophilic addition-elimination pathway.

-

Activation: The carbonyl oxygen of 3-nitrobenzaldehyde is protonated by the acid catalyst (

), increasing the electrophilicity of the carbonyl carbon. -

Hemiacetal Formation: The primary hydroxyl group of 1,3-propanediol attacks the activated carbonyl carbon. Deprotonation yields the neutral hemiacetal intermediate.

-

Water Elimination (Rate-Determining Step): The hemiacetal hydroxyl group is protonated and expelled as water, generating a resonance-stabilized oxocarbenium ion .

-

Cyclization: The second hydroxyl group of the tethered propanediol chain attacks the oxocarbenium ion, closing the six-membered ring.

-

Stabilization: Loss of the final proton yields the neutral 1,3-dioxane.

Electronic Considerations (The "Meta" Effect)

The 3-nitro group (

-

Inductive Effect (-I): The nitro group is strongly electron-withdrawing. Located at the meta position, it pulls electron density away from the carbonyl carbon.[1]

-

Reactivity Implication: This makes the carbonyl carbon more electrophilic than in unsubstituted benzaldehyde, theoretically accelerating the initial nucleophilic attack. However, it also slightly destabilizes the positively charged oxocarbenium intermediate compared to electron-donating groups.

Mechanistic Visualization

The following diagram illustrates the transformation from the aldehyde to the cyclic acetal.

Figure 1: Step-wise mechanistic flow of acid-catalyzed acetalization.

Part 2: Experimental Protocol (Self-Validating System)

This protocol is designed for a 100 mmol scale. It utilizes a Dean-Stark apparatus, which serves as a self-validating visual indicator: the reaction is complete only when water collection ceases.

Reagents & Materials[3]

| Component | Role | Quantity | Molar Eq. |

| 3-Nitrobenzaldehyde | Substrate | 15.1 g | 1.0 |

| 1,3-Propanediol | Reagent | 9.1 g (8.7 mL) | 1.2 |

| p-Toluenesulfonic Acid (p-TsOH) | Catalyst | 0.95 g | 0.05 |

| Toluene | Solvent | 150 mL | N/A |

| Sodium Bicarbonate (sat.[2] aq.) | Quenching | 50 mL | N/A |

Step-by-Step Methodology

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 3-nitrobenzaldehyde, 1,3-propanediol, p-TsOH, and toluene to the RBF.

-

Note: 1.2 equivalents of diol are used to push the equilibrium forward.

-

-

Reflux (The Reaction): Heat the mixture to a vigorous reflux (~110°C).

-

Visual Check: Toluene vapor should condense and drip into the trap. Water (denser) will separate at the bottom of the trap.

-

-

Endpoint Determination: Continue reflux until the water volume in the trap remains constant for 30 minutes (Theoretical water yield: ~1.8 mL). Typical time: 3–5 hours.

-

Workup:

-

Cool the mixture to room temperature.

-

Neutralization: Wash the organic phase with saturated

(2 x 25 mL) to remove the acid catalyst. Crucial: Failure to neutralize causes hydrolysis during concentration. -

Wash with brine (1 x 25 mL) and dry over anhydrous

.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap).

-

Purification: The crude oil usually solidifies upon standing. Recrystallize from cyclohexane or ethanol if high purity (>99%) is required.[3]

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the dioxane derivative.

Part 3: Troubleshooting & Optimization

Common Failure Modes

-

Hydrolysis during Workup: Acetals are stable to base but labile to acid . If the p-TsOH is not fully neutralized before evaporation, the residual acid—concentrated during solvent removal—will revert the product back to the aldehyde.

-

Solution: Ensure the aqueous wash is basic (pH > 8) before separating layers.

-

-

Incomplete Conversion: If water is not efficiently removed, equilibrium prevents 100% conversion.

-

Solution: Ensure the Dean-Stark trap is pre-filled with toluene so water separation starts immediately.

-

Green Chemistry Alternatives

Recent literature suggests alternatives to the traditional Dean-Stark method to improve sustainability:

-

Solid Acid Catalysts: Using sulfated zirconia or zeolites instead of p-TsOH allows for catalyst recovery by simple filtration, reducing downstream waste [1].

-

Solvent-Free Protocols: Microwave-assisted synthesis using neat reactants can drive the reaction without bulk solvents, though scale-up is limited by penetration depth [2].

Characterization Data (Expected)

-

NMR (CDCl

- 5.50–5.60 ppm (s, 1H): Characteristic acetal methine proton .

-

3.90–4.30 ppm (m, 4H): Dioxane ring protons (

-

1.40–2.20 ppm (m, 2H): Dioxane ring protons (

-

7.50–8.40 ppm (m, 4H): Aromatic protons (shifted by

References

-

Li, F., Li, C., Chen, J., Wang, K., Zhang, H., Wang, Y., & Han, X.[4] (2019). A Green and Sustainable Approach for Acetalization of Benzaldehyde Using Tungstophosphoric Acid Loaded on Metal Oxide Catalysts.[4] Journal of the Chemical Society of Pakistan, 41(5), 805.

-

Nocquet, P. A. (2005).[2] Acid catalyzed acetalisation of 3-nitrobenzaldehyde with ethanediol.[2] NOP (Nchem Organic Practicum), 5004.

-

BenchChem. (2025). Application Notes and Protocols: Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate. BenchChem Technical Guides.

interpretation of 1H and 13C NMR spectra of 2-(3-Nitrophenyl)-1,3-dioxane

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2-(3-Nitrophenyl)-1,3-dioxane

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule featuring a substituted aromatic ring and a conformationally significant saturated heterocycle. Tailored for researchers and professionals in chemical and pharmaceutical sciences, this document synthesizes theoretical principles with practical data interpretation. We will deconstruct the spectra by analyzing the distinct chemical environments of the aromatic and dioxane ring systems, explore the electronic effects of the nitro substituent, and discuss the stereochemical implications of the dioxane chair conformation. This guide includes detailed peak assignments, a validated experimental protocol for data acquisition, and visual aids to facilitate a deeper understanding of structure-spectrum correlations.

Introduction: The Role of NMR in Structural Elucidation

This compound is a heterocyclic compound that serves as a valuable model for understanding the interplay between aromatic and aliphatic systems in NMR spectroscopy. The molecule's structure, comprising a 1,3-dioxane ring attached to a 3-nitrophenyl group, presents several key features for NMR analysis: an electron-deficient aromatic system, a conformationally restrained saturated ring, and distinct stereotopic protons.

Accurate structural confirmation is a cornerstone of chemical research and drug development. NMR spectroscopy provides unparalleled insight into the molecular framework by mapping the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. By analyzing chemical shifts (δ), spin-spin coupling constants (J), and signal integrations, we can deduce the connectivity of atoms and the three-dimensional arrangement of the molecule. This guide explains the causality behind the observed spectral patterns, grounding the interpretation in the fundamental principles of magnetic shielding, electronic effects, and conformational dynamics.

Molecular Structure and Conformational Analysis

To interpret the NMR spectra, one must first understand the molecule's structure and its preferred conformation. The structure with systematic numbering for NMR assignment is presented below.

Figure 1: Molecular structure of this compound with atom numbering.

The 1,3-dioxane ring predominantly adopts a chair conformation to minimize steric strain.[1] This conformational preference is critical for NMR interpretation because it renders the axial and equatorial protons on the same carbon atom (e.g., at C4, C5, and C6) chemically non-equivalent, or diastereotopic. Consequently, these protons will have different chemical shifts and will exhibit geminal coupling to each other, as well as vicinal coupling to adjacent protons. The large 3-nitrophenyl substituent is expected to preferentially occupy the equatorial position at C2 to minimize 1,3-diaxial interactions.

Analysis of the ¹H NMR Spectrum

The Aromatic Region (δ 7.5 - 8.5 ppm)

The four protons on the 3-nitrophenyl group are all in unique chemical environments. The nitro group (-NO₂) is a powerful electron-withdrawing group, which deshields the aromatic protons, shifting their signals significantly downfield.

-

H2' : This proton is ortho to the C2-dioxane bond and ortho to the nitro group. It is expected to be the most deshielded due to the strong anisotropic and inductive effects of the adjacent nitro group. It should appear as a narrow multiplet or a triplet.

-

H6' : This proton is ortho to the C2-dioxane bond and meta to the nitro group. It will be deshielded, but less so than H2'. It is expected to be a doublet of doublets (dd).

-

H4' : This proton is para to the C2-dioxane bond and ortho to the nitro group. It will be strongly deshielded by the nitro group and should appear as a doublet of doublets.

-

H5' : This proton is meta to both substituents. It will be the least deshielded of the aromatic protons and will appear as a triplet.

Based on the data for the analogous 2-(3-nitrophenyl)-1,3-dioxolane[2], we can predict the following assignments.

The Dioxane Ring Region (δ 1.5 - 5.5 ppm)

-

H2 (Acetal Proton) : This single proton is attached to C2, which is bonded to two oxygen atoms. This environment is highly deshielded, and the signal is expected to be a sharp singlet around δ 5.5-6.0 ppm . For the dioxolane analog, this signal appears at 5.90 ppm as a singlet.[2] The cis-2-phenyl-1,3-dioxane shows this signal at 5.54 ppm.[1]

-

H4/H6 (Methylene Protons) : The four protons at the C4 and C6 positions are adjacent to the ring oxygens. Due to the chair conformation, the axial (ax) and equatorial (eq) protons are diastereotopic. They typically appear in the δ 3.8-4.3 ppm range.[1] These protons will show complex splitting patterns due to geminal coupling (²J) between ax/eq pairs and vicinal coupling (³J) with the protons on C5.

-

H5 (Methylene Protons) : The two protons at C5 are the most shielded in the dioxane ring. The axial and equatorial protons are diastereotopic and are expected in the δ 1.5-2.2 ppm range.[1] They will appear as a multiplet due to coupling with the four protons at C4 and C6.

Tabulated Summary of Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.35 | m | 1H | H2' | Ortho to -NO₂ group, most deshielded.[2] |

| ~8.22 | m | 1H | H4' | Ortho to -NO₂ group.[2] |

| ~7.81 | m | 1H | H6' | Ortho to dioxane, meta to -NO₂.[2] |

| ~7.57 | t | 1H | H5' | Meta to both groups, least deshielded aromatic H.[2] |

| ~5.6-5.9 | s | 1H | H2 | Acetal proton, deshielded by two oxygens.[1][2] |

| ~3.8-4.3 | m | 4H | H4ax, H4eq, H6ax, H6eq | Diastereotopic protons adjacent to ring oxygens.[1] |

| ~1.5-2.2 | m | 2H | H5ax, H5eq | Most shielded aliphatic protons.[1] |

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. With proton decoupling, each unique carbon atom produces a single peak.

The Aromatic Carbons (δ 120 - 150 ppm)

Six distinct signals are expected for the aromatic carbons.

-

C3' (ipso-NO₂) : The carbon directly attached to the nitro group will be significantly deshielded. Based on the dioxolane analog, this peak is expected around δ 148.3 ppm .[2]

-

C1' (ipso-dioxane) : The carbon attached to the dioxane ring is also deshielded and is predicted to be near δ 140.4 ppm .[2]

-

C2', C4', C5', C6' : The remaining four aromatic carbons will appear between δ 121-133 ppm . Their precise shifts are influenced by the combined electronic effects of the two substituents.[2]

The Dioxane Ring Carbons (δ 25 - 105 ppm)

Three signals are expected for the dioxane ring carbons due to molecular symmetry (C4 and C6 are equivalent).

-

C2 (Acetal Carbon) : This carbon, bonded to two oxygens, is the most deshielded in the aliphatic region, appearing around δ 101-103 ppm .[2][4]

-

C4/C6 : These two equivalent carbons are bonded to one oxygen each and are expected around δ 67 ppm .[5]

-

C5 : This methylene carbon is the most shielded, with a predicted chemical shift around δ 26 ppm .[5]

Tabulated Summary of Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148.3 | C3' | Attached to electron-withdrawing -NO₂ group.[2] |

| ~140.4 | C1' | Attached to the dioxane substituent.[2] |

| ~132.7 | C6' | Aromatic CH.[2] |

| ~129.4 | C5' | Aromatic CH.[2] |

| ~124.0 | C4' | Aromatic CH.[2] |

| ~121.7 | C2' | Aromatic CH.[2] |

| ~102.3 | C2 | Acetal carbon (O-C-O), highly deshielded.[2] |

| ~67.0 | C4, C6 | Methylene carbons adjacent to oxygen.[5] |

| ~26.5 | C5 | Aliphatic methylene carbon.[5] |

Experimental Protocol for NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following procedure is a self-validating system for the analysis of this compound.

Figure 2: Standard workflow for NMR spectral acquisition and analysis.

Methodology:

-

Sample Preparation : Weigh approximately 10-20 mg of high-purity this compound. Purity is critical as impurities can introduce extraneous peaks and complicate analysis.[6]

-

Dissolution : Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.16 ppm) serve as convenient secondary references.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm for both ¹H and ¹³C).

-

NMR Tube Loading : Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detection coil (typically 4-5 cm).

-

Spectrometer Setup : Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion). Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shimming and Tuning : Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp, well-resolved peaks. Tune and match the probe for the ¹H and ¹³C frequencies.

-

¹H Spectrum Acquisition :

-

Pulse Sequence : Use a standard single-pulse sequence.

-

Spectral Width : ~16 ppm.

-

Acquisition Time : ~2-3 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 8-16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C Spectrum Acquisition :

-

Pulse Sequence : Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width : ~240 ppm.

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : A higher number of scans (e.g., 128-1024) is required due to the low natural abundance of ¹³C.

-

-

Data Processing : Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase correct the spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Spectral Analysis : Integrate the signals in the ¹H spectrum. Identify the chemical shifts and multiplicities for all peaks in both spectra and assign them to the corresponding nuclei in the molecule as detailed in Sections 3 and 4.

Conclusion

The comprehensive interpretation of the ¹H and ¹³C NMR spectra of this compound is achieved through a systematic analysis of its constituent parts: the electron-deficient aromatic ring and the conformationally rigid dioxane system. By leveraging data from close structural analogs and foundational knowledge of NMR principles, we have established a reliable set of predicted chemical shifts and peak assignments. The electron-withdrawing nitro group dictates the downfield shifts in the aromatic region, while the chair conformation of the dioxane ring creates diastereotopic protons with distinct chemical shifts. This guide provides not only the interpreted data but also the underlying scientific rationale and a robust experimental protocol, equipping researchers with the necessary tools for the confident structural verification of this and related molecules.

References

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H‐NMR analysis of crude product 2‐phenyl‐1,3‐dioxolane‐4‐methanol, 1. Retrieved from [Link]

-

Organic Spectroscopy International. (2015). 2-(3-Nitrophenyl)-1,3-dioxolane. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 14(8), 755. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,3-dioxane. Retrieved from [Link]

-

ResearchGate. (2010). Conformational analysis of 5-substituted 1,3-dioxanes. Russian Journal of Organic Chemistry, 46, 871–874. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenyl-1,3-dioxane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenyl-1,3-dioxolane. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2017). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo [e][2][3]oxazine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Nitrophenyl)-1,3-dioxolane. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Retrieved from [Link]

-

ScienceDirect. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-(3-Nitrophenyl)-1,3-dioxolane [orgspectroscopyint.blogspot.com]

- 3. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

FT-IR spectral analysis of 2-(3-Nitrophenyl)-1,3-dioxane functional groups

The following technical guide details the FT-IR spectral analysis of 2-(3-Nitrophenyl)-1,3-dioxane , a cyclic acetal derivative often utilized in pharmaceutical synthesis as a protected form of 3-nitrobenzaldehyde.

Executive Summary

This guide provides a comprehensive framework for the vibrational spectroscopic characterization of This compound . Primarily encountered in drug development as a stable intermediate (protecting group strategy), this compound requires precise analytical validation to distinguish it from its precursors: 3-nitrobenzaldehyde and 1,3-propanediol.

This document outlines the theoretical basis for peak assignment, a validated experimental protocol using Attenuated Total Reflectance (ATR), and a logic-based workflow for reaction monitoring.

Chemical Context & Structural Basis

To accurately interpret the infrared spectrum, one must first deconstruct the molecule into its constituent vibrational oscillators.

-

Chemical Structure: A meta-substituted benzene ring fused to a 1,3-dioxane ring via an acetal linkage.

-

Synthetic Origin: Acid-catalyzed condensation of 3-nitrobenzaldehyde with 1,3-propanediol.

-

Key Functional Groups:

-

Nitro Group (

): Highly polar, generating strong dipole changes and intense IR bands. -

1,3-Dioxane Ring: A six-membered cyclic acetal characterized by ether linkages (C-O-C).

-

Aromatic System: Meta-disubstituted benzene ring.

-

Reaction Monitoring Relevance

In pharmaceutical, process development, the conversion of the aldehyde to the dioxane acetal is monitored by the disappearance of the carbonyl stretch and the appearance of the cyclic ether bands.

Experimental Protocol: ATR-FTIR

While KBr pellets are traditional, Attenuated Total Reflectance (ATR) is the industry standard for rapid solid-state analysis in drug development due to its reproducibility and minimal sample preparation.

Method Parameters

| Parameter | Setting | Rationale |

| Crystal Material | Diamond or ZnSe | Diamond is preferred for durability; ZnSe provides a wider optical window but is softer. |

| Resolution | 4 cm⁻¹ | Optimal balance between signal-to-noise ratio (SNR) and spectral feature separation. |

| Scans | 32 - 64 | Sufficient to average out random noise without excessive acquisition time. |

| Spectral Range | 4000 – 600 cm⁻¹ | Covers all fundamental vibrations including the critical fingerprint region. |

| Background | Air | Must be collected immediately prior to sample to compensate for atmospheric |

Step-by-Step Workflow

-

System Cleanliness: Clean the ATR crystal with isopropanol. Ensure the energy throughput meter indicates a clean baseline.

-

Background Acquisition: Collect the air background spectrum.

-

Sample Loading: Place approximately 5–10 mg of the solid this compound onto the center of the crystal.

-

Contact Pressure: Lower the pressure arm (anvil) until the force gauge reaches the optimal zone (typically ~80–100 N). Note: Inconsistent pressure leads to variable peak intensities.

-

Acquisition: Collect the sample spectrum.

-

Processing: Apply Automatic Baseline Correction and ATR Correction (if quantitative comparison to transmission libraries is required).

Spectral Analysis & Peak Assignment

The spectrum of this compound is defined by three distinct regions. The absence of a carbonyl peak is the primary purity indicator.

Region I: High Wavenumber (3100 – 2800 cm⁻¹)

-

Aromatic C-H Stretch (

cm⁻¹): Weak, sharp bands typically around 3050–3100 cm⁻¹ . These correspond to the stretching of the -

Aliphatic C-H Stretch (

cm⁻¹): Distinct bands between 2980–2850 cm⁻¹ . These arise from the methylene ( -

Acetal C-H Stretch: The methine proton (O-CH-O) is unique to the acetal functionality. It often presents as a shoulder or weak band near 2750–2850 cm⁻¹ , distinct from standard alkyl stretches.

Region II: The Functional Group Region (1600 – 1300 cm⁻¹)

This region confirms the presence of the nitro group and the aromatic ring.

| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| ~1610, 1590 | Aromatic Ring | C=C Ring Stretching (Skeleton) | Medium |

| 1530 – 1520 | Nitro ( | Asymmetric Stretch ( | Very Strong |

| 1470 – 1450 | Alkyl / Aromatic | Medium | |

| 1350 – 1340 | Nitro ( | Symmetric Stretch ( | Strong |

Diagnostic Note: The pair of Nitro bands at ~1530 and ~1350 cm⁻¹ are the most dominant features in this region. Their position is sensitive to conjugation; the meta-position relative to the acetal ensures they remain close to standard aromatic nitro values.

Region III: The Fingerprint Region (1300 – 600 cm⁻¹)

This region contains the "proof" of the dioxane ring formation.

-

1,3-Dioxane Ether Bands (1200 – 1000 cm⁻¹):

-

A complex series of intense bands appears here due to C-O-C asymmetric and symmetric stretching .

-

Look for a broad, multi-shouldered envelope centered around 1150–1080 cm⁻¹ .

-

Differentiation: The starting material (aldehyde) lacks these intense ether bands.

-

-

Aromatic Out-of-Plane (OOP) Bending (900 – 650 cm⁻¹):

-

Meta-Substitution Pattern: A meta-disubstituted benzene typically shows strong bending vibrations near 680–700 cm⁻¹ and 750–800 cm⁻¹ .

-

Ring Breathing: The 1,3-dioxane ring itself has breathing modes often found near 900–950 cm⁻¹ .

-

Logic & Validation Workflow

The following diagrams illustrate the decision-making process for analyzing this compound.

Figure 1: Spectral Acquisition & Processing Workflow

Caption: Standardized ATR-FTIR workflow ensuring data integrity and reproducibility.

Figure 2: Reaction Monitoring Logic Tree (Aldehyde to Acetal)

Caption: Decision logic for distinguishing the dioxane product from the aldehyde precursor.

Troubleshooting & Common Artifacts

-

Water Vapor Interference: Sharp, jagged peaks in the 3600 cm⁻¹ and 1600 cm⁻¹ regions indicate a poor background subtraction. Solution: Purge the sample compartment with dry nitrogen or re-acquire the background.

-

Carbon Dioxide Doublet: A doublet at 2350 cm⁻¹ is atmospheric

. It is generally harmless but indicates a change in the atmosphere between background and sample collection. -

Peak Saturation: If the Nitro bands (1530/1350) are "flat-topped," the detector is saturated. Solution: Reduce the contact pressure slightly or use a spacer if using transmission mode.

References

-

Sigma-Aldrich. this compound Product Specification. Retrieved from

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69: Nitrobenzene and Dioxane Derivatives. Retrieved from

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for functional group assignment principles).

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Retrieved from

Stability of the 1,3-Dioxane Ring: A Mechanistic and Practical Guide

Executive Summary: The Orthogonal Shield

In the architecture of complex organic synthesis and drug delivery, the 1,3-dioxane ring serves as a critical "orthogonal shield." Its value lies in a binary stability profile: it is kinetically inert to basic, nucleophilic, and reductive environments, yet thermodynamically liable to acidic hydrolysis.[1] This duality allows researchers to manipulate sensitive functionalities—such as esters, halides, or sulfonyls—under harsh basic conditions while the carbonyl group remains masked within the dioxane chair.

This guide analyzes the physicochemical basis of this stability, provides validated protocols for its manipulation, and explores its application in pH-responsive drug delivery systems.

Structural Fundamentals and Conformational Analysis

To understand the stability of 1,3-dioxane, one must first understand its shape. Unlike the planar representation often drawn, 1,3-dioxane adopts a chair conformation similar to cyclohexane but with distinct electronic properties due to the oxygen atoms.

The Chair and the Anomeric Effect

-

Bond Shortening: The C–O bonds (1.43 Å) are shorter than C–C bonds (1.54 Å), compressing the ring.

-

1,3-Diaxial Interactions: In 2-substituted 1,3-dioxanes, an axial substituent at C2 experiences severe steric repulsion from the axial protons at C4 and C6. Consequently, substituents at C2 overwhelmingly prefer the equatorial position.

-

The Anomeric Effect: If an electronegative substituent is present at C2 (e.g., in orthoesters), it may prefer the axial position due to hyperconjugation (

), though this is less relevant for standard alkyl/aryl protecting groups.

Visualization: Conformational Locking

The following diagram illustrates the equilibrium between the stable chair form and the reactive oxocarbenium intermediate required for hydrolysis.

Figure 1: The pathway from the stable chair conformation to the reactive oxocarbenium ion.

Stability Under Basic Conditions

The 1,3-dioxane ring is essentially transparent to bases. This inertness stems from the lack of acidic protons on the ring and the poor leaving group ability of the alkoxide that would result from nucleophilic attack.

Scope of Stability

Researchers can confidently subject 1,3-dioxane-protected substrates to the following conditions without ring cleavage:

-

Organometallics: Grignard reagents (

), Organolithiums ( -

Metal Hydrides:

, -

Strong Bases:

, -

Nucleophiles: Hydroxide (

), Cyanide (

Strategic Implication: This allows for the modification of esters to alcohols, or alkyl halides to Grignard reagents, while preserving the aldehyde/ketone oxidation state masked by the dioxane.

Stability Under Acidic Conditions (The Core Challenge)

Acidic hydrolysis is the primary method for deprotection. The reaction is an equilibrium process driven by entropy (if water is in excess) or enthalpy (if a volatile carbonyl is removed).

Mechanism of Hydrolysis

The mechanism typically follows an A1 (unimolecular) or A2 pathway, depending on the substitution pattern and acid strength. The rate-determining step (RDS) is usually the formation of the oxocarbenium ion.[3]

Figure 2: Step-wise mechanistic flow of acid-catalyzed hydrolysis.

Comparative Kinetics: Dioxane vs. Dioxolane

A common misconception is that 6-membered rings are always more stable than 5-membered rings. In acetal hydrolysis, the kinetics are nuanced.

| Feature | 1,3-Dioxolane (5-membered) | 1,3-Dioxane (6-membered) | Mechanistic Driver |

| Acetals (R=H) | Hydrolyzes Faster ( | Hydrolyzes Slower ( | Dioxolane ring strain relief aids ring opening. |

| Ketals (R=Alkyl) | Hydrolyzes Slower | Hydrolyzes Faster | Relief of 1,3-diaxial interactions in the dioxane chair accelerates cleavage. |

| Entropy | Less entropic penalty to close | Higher entropic penalty | Dioxanes are harder to form but sometimes easier to open if sterically crowded. |

Key Insight: For protecting a sterically hindered ketone, a 1,3-dioxolane is often preferred for stability, whereas 1,3-dioxane is preferred for aldehydes where 1,3-diaxial interactions are minimized.

Experimental Protocols

Protocol A: Formation of 1,3-Dioxanes (Dean-Stark Method)

Use this for robust substrates stable to heat.

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Reagents: Combine the carbonyl substrate (1.0 equiv), 1,3-propanediol (1.2–1.5 equiv), and p-toluenesulfonic acid (pTsOH, 0.05 equiv) in benzene or toluene (0.1 M).

-

Reflux: Heat to reflux. Water will azeotrope into the trap. Monitor by TLC.

-

Workup: Cool to RT. Wash with saturated

(to neutralize acid) and brine. Dry over -

Purification: Flash chromatography (usually stable to silica).

Protocol B: Deprotection (Transacetalization)

Use this for acid-sensitive substrates where aqueous conditions must be avoided.

-

Solution: Dissolve the 1,3-dioxane in acetone (wet or dry depending on method). Acetone acts as the "acceptor" carbonyl.

-

Catalyst: Add pTsOH (0.1 equiv) or PPTS (Pyridinium p-toluenesulfonate) for milder conditions.

-

Equilibrium Shift: The vast excess of acetone drives the equilibrium to form the acetone ketal (2,2-dimethyl-1,3-dioxane), releasing the substrate carbonyl.

-

Workup: Neutralize with

before concentration to prevent reversion.

Troubleshooting Stability

If a 1,3-dioxane is resistant to hydrolysis:

-

Switch Solvent: Change from aqueous THF to Acetic Acid/Water (4:1) at 60°C.

-

Lewis Acid: Use

adsorbed on silica or -

Oxidative Cleavage: If the ring contains a p-methoxybenzyl (PMB) group, use DDQ (oxidative hydrolysis).

Applications in Drug Development: pH-Responsive Carriers

The acid-lability of 1,3-dioxanes is exploited in "smart" drug delivery systems designed to target the acidic microenvironment of tumors (pH 6.5) or endosomes (pH 5.0–6.0).[4]

-

Poly(1,3-dioxane)s: These polymers degrade into neutral, non-toxic diols and carbonyls upon cellular uptake.

-

Mechanism: The polymer backbone contains repeating acetal linkages. At physiological pH (7.4), the carrier is stable (long circulation time).[4] Upon endocytosis, the drop in pH catalyzes the hydrolysis (A1 mechanism), triggering the rapid release of the cytotoxic payload.

Figure 3: Logic flow for pH-triggered drug release using acetal linkers.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[2][5] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] 2[1][6][7][8][9][10][11]

-

Leggetter, B. E., & Brown, R. K. (1963). The Relative Ease of Reductive Cleavage of 1,3-Dioxolanes and 1,3-Dioxanes. Canadian Journal of Chemistry. 3[6][7][8][9][11]

-

BenchChem. (2025).[4][12] Application Notes: Protecting Group Chemistry of the 1,3-Dioxane Moiety. 1[1][6][7][8][9][10][11][13][14]

-

Organic Chemistry Portal. (2023). 1,3-Dioxanes, 1,3-Dioxolanes - Stability and Deprotection.[2][13][15] 5

-

Liu, B., et al. (2020). pH-Sensitive Biomaterials for Drug Delivery. PMC / NIH. 14[1][6][7][8][9][10][11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Dioxolane vs Dioxane: Key Differences, Properties, Production Process, and Industrial Applications [slchemtech.com]

- 11. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Review: 2-(3-Nitrophenyl)-1,3-dioxane and Pharmacologically Active Analogs

This technical guide provides an in-depth review of 2-(3-Nitrophenyl)-1,3-dioxane (CAS: 6952-67-6) and its structural analogs.[1] It synthesizes kinetic stability data, conformational analysis, and medicinal chemistry applications, specifically focusing on the transition from nitro-precursors to pharmacologically active amino-dioxane ligands.[1]

Executive Summary

This compound represents a critical intermediate in the synthesis of functionalized acetals.[1] While often utilized as a kinetic probe to study acetal hydrolysis mechanisms, its primary value in drug development lies in its role as a stable, reducible precursor to 2-(3-aminophenyl)-1,3-dioxane derivatives.[1] These amine analogs serve as high-affinity scaffolds for Sigma-1 (

Chemical Architecture & Synthesis[1][2]

Structural Synthesis (The Prins/Acetalization Route)

The formation of the 1,3-dioxane ring is thermodynamically controlled.[1] The reaction involves the condensation of 3-nitrobenzaldehyde with 1,3-propanediol under acid catalysis.[1]

-

Mechanism: Reversible nucleophilic addition followed by dehydration.[1]

-

Water Removal: Critical for yield optimization.[1] The use of a Dean-Stark trap or molecular sieves shifts the equilibrium toward the dioxane product.[1]

-

Catalyst:

-Toluenesulfonic acid (

Conformational Analysis

Unlike flat aromatic systems, the 1,3-dioxane ring adopts a chair conformation .[1] The orientation of the 2-aryl substituent is governed by 1,3-diaxial interactions.[1]

-

Equatorial Preference: The bulky 3-nitrophenyl group almost exclusively occupies the equatorial position at C2.[1] Placing the aryl group axially would introduce severe steric repulsion with the axial protons at C4 and C6 (approx. 3-4 kcal/mol penalty).[1]

-

The Nitro Group Effect: The electron-withdrawing nature of the nitro group (

) at the meta position reduces the electron density of the phenyl ring.[1] This has minimal effect on conformation but a profound effect on hydrolytic stability (see Section 3).[1]

Visualization: Synthesis & Conformation

The following diagram illustrates the synthetic pathway and the thermodynamic equilibrium favoring the equatorial chair conformer.

Caption: Synthesis pathway and conformational equilibrium. The equatorial preference of the aryl group is dictated by the avoidance of 1,3-diaxial steric clashes.

Reactivity Profile & Kinetics

Hydrolytic Stability (The Hammett Correlation)

The stability of 2-aryl-1,3-dioxanes in aqueous acid is determined by the rate of C-O bond cleavage, which proceeds via a resonance-stabilized oxocarbenium ion.[1]

-

Electronic Deceleration: The 3-nitro substituent is a strong electron-withdrawing group (Hammett

).[1] It destabilizes the transition state leading to the positively charged oxocarbenium intermediate.[1] -

Result: this compound hydrolyzes significantly slower than the unsubstituted phenyl analog.[1] This enhanced stability makes the nitro-dioxane scaffold robust enough to survive subsequent acidic modifications on other parts of a complex molecule.[1]

The "Nitro-to-Amine" Gateway

The 3-nitro group is rarely the final pharmacophore.[1] It serves as a "masked" amine.[1]

-

Reduction Protocol: Catalytic hydrogenation (

, Pd/C) or chemical reduction (Fe/HCl, SnCl -

Significance: The resulting 2-(3-aminophenyl)-1,3-dioxane allows for the attachment of lipophilic tails or polar linkers, a requirement for binding to Sigma receptors.[1]

Medicinal Chemistry: Active Analogs

While the nitro-derivative is a precursor, its amino-alkyl analogs are potent bioactive agents.[1]

Sigma-1 ( ) Receptor Ligands

Research indicates that 1,3-dioxane derivatives substituted with amino-alkyl chains are highly selective ligands for the

-

Pharmacophore Model:

-

Core: 1,3-Dioxane ring (acts as a spacer).[1]

-

Hydrophobic Domain: The phenyl ring (derived from the nitro-precursor) binds to the hydrophobic pocket of the receptor.[1]

-

Basic Center: An amine (formed via reduction) protonated at physiological pH, essential for electrostatic interaction with Asp126 in the receptor.[1]

-

-

Therapeutic Potential: Analgesia (neuropathic pain), neuroprotection, and antidepressant activity.[1]

Comparative Bioactivity Data

The table below summarizes the activity of the core scaffold versus its functionalized analogs.

| Compound Class | C2 Substituent | C4/C5 Substituent | Primary Activity | Mechanism |

| Nitro-Precursor | 3-Nitrophenyl | H | Synthetic Intermediate | Stable Acetal (Low reactivity) |

| Amino-Analog | 3-Aminophenyl | Alkyl-amines | High affinity ( | |

| Dioxolane Analog | 3-Nitrophenyl | (5-membered ring) | Antimicrobial | Membrane disruption (fungal/bacterial) |

| Diphenyl Analog | 2,2-Diphenyl | H | MDR Reversal | P-glycoprotein inhibition |

Signaling Pathway: Sigma-1 Modulation

The following diagram depicts how the amine-analog (derived from the nitro-dioxane) modulates the Sigma-1 receptor pathway.[1]

Caption: Mechanism of action for amino-dioxane analogs. Binding to Sigma-1 promotes BiP dissociation and stabilizes Ca2+ signaling.[1]

Experimental Protocols

Synthesis of this compound

This protocol utilizes a Dean-Stark apparatus to drive the equilibrium.[1]

-

Reagents: 3-Nitrobenzaldehyde (15.1 g, 100 mmol), 1,3-Propanediol (9.1 g, 120 mmol),

-Toluenesulfonic acid (0.5 g), Toluene (200 mL).[1] -

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Reflux: Heat the mixture to reflux. Monitor water collection in the trap. Continue until water evolution ceases (approx. 3–4 hours).[1]

-

Work-up: Cool to room temperature. Wash the toluene layer with saturated NaHCO

(2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).[1] -

Purification: Dry over anhydrous Na

SO -

Validation:

H NMR (CDCl

Kinetic Hydrolysis Study (Stability Test)

To quantify the electron-withdrawing effect of the nitro group.[1]

-

Solution Prep: Dissolve the dioxane (0.01 M) in a 1:1 mixture of Water:1,4-Dioxane containing 0.1 M HCl.

-

Incubation: Maintain temperature at 30°C in a thermostated bath.

-

Sampling: Aliquot samples at 10-minute intervals.

-

Analysis: Quench aliquots with excess NaOH. Extract with ether and analyze via GC-MS or UV-Vis (monitoring the appearance of 3-nitrobenzaldehyde at

nm). -

Calculation: Plot

vs. time. The slope represents the pseudo-first-order rate constant (

References

-

Synthesis & Reactivity: BenchChem. (2025).[1] A Comparative Guide to the Kinetic Study of 2-(3-phenoxyphenyl)-1,3-dioxolane Hydrolysis. Link (Accessed via search snippet 1.1).[1]

-

Medicinal Chemistry (Sigma Ligands): Wünsch, B., et al. (2012).[1][2] Enantiomerically Pure 1,3-Dioxanes as Highly Selective NMDA and Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry, 55(20), 8953-8957.[1][2] Link

-

Conformational Analysis: Bailey, W. F., et al. (2015).[1] Effect of Remote Aryl Substituents on the Conformational Equilibria of 2,2-Diaryl-1,3-dioxanes. The Journal of Organic Chemistry, 80(8), 4108-4115.[1][2] Link[1][2]

-

Compound Data: PubChem. (2025).[1] 2-(3-Nitrophenyl)-1,3-dioxolane Compound Summary. National Library of Medicine.[1] Link (Note: Dioxolane data used for analog comparison).[1]

-

MDR Reversal: Schmidt, M., et al. (2007).[1][3] New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry. Link

Sources

Methodological & Application

using 2-(3-Nitrophenyl)-1,3-dioxane as a protecting group for 3-nitrobenzaldehyde

Executive Summary

This technical guide details the synthesis, application, and deprotection of 2-(3-nitrophenyl)-1,3-dioxane (CAS: 5663-26-3). While 1,3-dioxolanes (5-membered rings) are frequently employed for aldehyde protection, the 1,3-dioxane (6-membered ring) moiety offers distinct stability advantages, particularly regarding hydrolytic stability under mild acidic conditions and thermodynamic preference in specific steric environments. This protocol provides a robust workflow for protecting 3-nitrobenzaldehyde , ensuring high yield and purity for downstream applications in multi-step drug synthesis.

Scientific Rationale & Mechanism

Why 1,3-Dioxane?

The protection of the aldehyde functionality in 3-nitrobenzaldehyde is often required to prevent chemoselective issues during subsequent transformations (e.g., nucleophilic substitutions on the aromatic ring or selective reductions).

-

Thermodynamic Stability: 1,3-Dioxanes generally exhibit higher stability toward hydrolysis than their 1,3-dioxolane counterparts due to the chair conformation of the six-membered ring, which minimizes eclipse interactions.

-

Orthogonality: The acetal is stable to basic, nucleophilic, and reductive conditions (excluding strong Lewis acids), allowing for versatile synthetic manipulations.

Mechanism of Action

The formation is a reversible, acid-catalyzed condensation between 3-nitrobenzaldehyde and 1,3-propanediol. To drive the equilibrium toward the product (Le Chatelier’s principle), water must be continuously removed.

Key Mechanistic Steps:

-

Protonation: Acid catalyst protonates the carbonyl oxygen.

-

Nucleophilic Attack: One hydroxyl group of 1,3-propanediol attacks the carbonyl carbon.

-

Hemiacetal Formation: Loss of a proton yields the hemiacetal intermediate.

-

Cyclization: Protonation of the hemiacetal hydroxyl, loss of water, and intramolecular attack by the second hydroxyl group closes the ring.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: High-yield protection of 3-nitrobenzaldehyde.

Reagents & Equipment

-

Substrate: 3-Nitrobenzaldehyde (15.1 g, 100 mmol)

-

Reagent: 1,3-Propanediol (8.4 g, 110 mmol) [1.1 equiv]

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) (0.95 g, 5 mol%)

-

Solvent: Toluene (200 mL)

-

Apparatus: 500 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Magnetic stirrer.

Step-by-Step Procedure

-

Setup: Assemble the RBF with the Dean-Stark trap and reflux condenser. Ensure the setup is dry.

-

Charging: Add 3-nitrobenzaldehyde, 1,3-propanediol, and toluene to the flask. Stir to dissolve.

-

Catalysis: Add p-TSA. The solution may turn slightly amber.

-

Reflux: Heat the mixture to vigorous reflux (Toluene bp: 110°C). Water will begin to collect in the Dean-Stark trap.

-

Monitoring: Continue reflux until water evolution ceases (approx. 3–5 hours). Theoretical water yield is ~1.8 mL.

-

Checkpoint: Monitor reaction progress via TLC (30% EtOAc/Hexane). The aldehyde spot (Rf ~0.5) should disappear, replaced by the less polar acetal spot (Rf ~0.7).

-

-

Workup:

-

Cool the mixture to room temperature (RT).

-

Wash with saturated NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst.

-

Wash with Brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap).

-

Purification: The crude oil often solidifies upon standing. Recrystallize from cyclohexane/ethanol (9:1) if high purity (>99%) is required.[1]

Expected Yield: 90–95% Appearance: Off-white to pale yellow crystalline solid.

Protocol B: Quality Control & Validation

Verify the structure using Nuclear Magnetic Resonance (NMR).[1][2]

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ¹H NMR | 8.35 | Singlet | Aromatic H (C2 position) |

| 8.20 | Doublet | Aromatic H (C4 position) | |

| 7.80 | Doublet | Aromatic H (C6 position) | |

| 7.55 | Triplet | Aromatic H (C5 position) | |

| 5.52 | Singlet | Acetal Methine Proton (O-CH-O) | |

| 4.25 - 3.95 | Multiplet | Dioxane Ring (C4/C6 eq/ax protons) | |

| 2.30 - 1.40 | Multiplet | Dioxane Ring (C5 protons) |

Note: The acetal proton singlet at ~5.5 ppm is the definitive diagnostic peak confirming ring closure.

Protocol C: Deprotection (Hydrolysis)

Objective: Regeneration of the aldehyde functionality.

Procedure

-

Dissolve this compound (10 mmol) in THF (30 mL).

-

Add aqueous HCl (2M, 10 mL).

-

Stir at RT for 2–4 hours. (Heating to 50°C may be required for stubborn substrates).

-

Neutralize with saturated NaHCO₃.

-

Extract with Ethyl Acetate, dry, and concentrate.

Visualizing the Workflow

The following diagram illustrates the protection-deprotection cycle and the critical decision points.

Figure 1: Reaction pathway for the protection of 3-nitrobenzaldehyde using 1,3-propanediol, showing the reversible nature of the acetal formation.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete water removal. | Ensure Dean-Stark trap is functioning; wrap glassware with foil to maintain reflux temperature. |

| Starting Material Remains | Equilibrium limitation. | Add fresh p-TSA (1-2%) or extend reflux time. Ensure toluene is anhydrous initially. |

| Product Hydrolysis | Acidic workup or wet solvents.[3] | Use basic wash (NaHCO₃) immediately after cooling. Store product in a desiccator. |

| Oily Product | Impurities preventing crystallization. | Seed with a crystal if available, or scratch the flask wall. Use a mixed solvent system (Cyclohexane/EtOH) for recrystallization.[1] |

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal stability profiles).

-

BenchChem. (2025).[4] Characterization of 2-(4-Nitrophenyl)-1,3-dioxolane: An In-depth Technical Guide. (Analogous 5-membered ring protocol and properties).

-

Smolecule. (n.d.). This compound Product Entry (CAS 5663-26-3).[2] (Verification of specific dioxane derivative).

-

Organic Chemistry Portal. (n.d.). Protection of Aldehydes as 1,3-Dioxanes. (General mechanistic grounding).

Sources

Application Note & Detailed Protocols: Synthesis of 2-(3-aminophenyl)-1,3-dioxane from 2-(3-nitrophenyl)-1,3-dioxane

Abstract

This document provides a comprehensive guide for the chemical synthesis of 2-(3-aminophenyl)-1,3-dioxane via the reduction of its nitro precursor, 2-(3-nitrophenyl)-1,3-dioxane. Aromatic amines are foundational intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The 1,3-dioxane moiety serves as a robust protecting group for carbonyl functionalities, making the target molecule a valuable bifunctional building block for multi-step organic synthesis.[3][4] This guide details two field-proven, chemoselective protocols: catalytic hydrogenation using Palladium on Carbon (Pd/C) and a classical metal-acid reduction using iron powder. We provide step-by-step experimental procedures, mechanistic insights, characterization data, and workflow visualizations to ensure reliable and reproducible execution for researchers in organic synthesis and drug development.

Introduction and Scientific Context

The transformation of aromatic nitro compounds into their corresponding anilines is one of the most fundamental and critical reactions in organic chemistry.[1] Anilines are precursors to a vast array of more complex molecules, including a significant number of active pharmaceutical ingredients (APIs). The starting material, this compound, is itself a valuable intermediate, effectively masking the reactive aldehyde group of 3-nitrobenzaldehyde.[3] This protection allows for chemical modifications that would otherwise be incompatible with a free aldehyde.

The primary challenge in this synthesis is achieving high chemoselectivity: the quantitative reduction of the nitro group to an amine while preserving the acid-labile 1,3-dioxane ring.[4] The choice of reduction methodology is therefore paramount.

-

Catalytic Hydrogenation: This method, often employing catalysts like Pd/C, Pt/C, or Raney Ni, is renowned for its clean reaction profiles and high yields.[5][6] It operates under neutral conditions, which is highly advantageous for preserving the dioxane protecting group.

-

Dissolving Metal Reductions: Reagent systems like Fe/HCl or Sn/HCl are cost-effective, scalable, and highly effective.[6][7] However, they are conducted in acidic media, which requires careful control during the reaction and workup phases to prevent cleavage of the acetal.

This guide presents optimized protocols for both approaches, allowing researchers to select the method best suited to their laboratory capabilities and scale requirements.

Reaction Mechanism: The Pathway from Nitro to Amine

The reduction of a nitroarene to an aniline is a six-electron process that proceeds through several intermediates. While the exact surface chemistry of heterogeneous catalysis can be complex, the generally accepted pathway involves stepwise reduction.[1][5][8]

The two main pathways are the "direct" hydrogenation route and a "condensation" route. The direct route is predominant in most catalytic hydrogenations and metal/acid reductions.

Figure 1: General mechanism for nitroarene reduction.

In catalytic hydrogenation, molecular hydrogen is activated on the metal surface (e.g., Palladium), and the nitro group is sequentially reduced.[5] In metal-acid reductions, the metal (e.g., Fe) acts as the electron donor, with the acid serving as the proton source.[8]

Experimental Protocols & Methodologies

3.1 Starting Material: Synthesis of this compound

The starting material is readily synthesized via the acid-catalyzed acetalization of 3-nitrobenzaldehyde with 1,3-propanediol.

-

Procedure: To a solution of 3-nitrobenzaldehyde (10.0 g, 66.2 mmol) in toluene (150 mL) is added 1,3-propanediol (5.5 g, 72.8 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 250 mg). The mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove water. After 3-4 hours, or upon cessation of water collection, the reaction is cooled. The solution is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound, typically as a pale yellow oil or low-melting solid, which can be used without further purification.

3.2 Protocol A: Catalytic Hydrogenation

This method is preferred for its clean conversion and simple workup, minimizing the risk of dioxane cleavage.

Materials & Reagents:

-

This compound

-

Palladium on Carbon (10% Pd/C, 50% wet)

-

Ethanol (anhydrous) or Ethyl Acetate

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Celite® (diatomaceous earth)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., Parr shaker) or balloon setup

-

Büchner funnel and filter paper

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve this compound (e.g., 5.0 g, 23.9 mmol) in ethanol (100 mL).

-

Catalyst Addition: To this solution, carefully add 10% Pd/C (5-10 mol%, e.g., ~250 mg). Safety Note: Palladium on carbon can be pyrophoric. Handle with care, never adding it to a dry flask or allowing it to become dry on filter paper.

-

Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to create an inert H₂ atmosphere.

-

Reaction: Stir the mixture vigorously at room temperature. A positive pressure of hydrogen should be maintained. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by checking for the disappearance of the starting material. The reaction is typically complete within 4-12 hours.

-

Workup & Filtration: Once the reaction is complete, carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst.[9] Wash the Celite pad thoroughly with additional ethanol (3 x 20 mL) to ensure complete product recovery.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 2-(3-aminophenyl)-1,3-dioxane, is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient).

3.3 Protocol B: Reduction with Iron and Hydrochloric Acid

This is a classic, robust, and economical method suitable for larger-scale synthesis.[7][10]

Materials & Reagents:

-

This compound

-

Iron powder (<10 micron is preferable)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 6M) or saturated sodium bicarbonate (NaHCO₃)

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer/heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reagent Preparation: In a three-necked flask equipped with a reflux condenser and thermometer, create a suspension of iron powder (e.g., 8.0 g, 143 mmol, ~6 eq) in a mixture of ethanol (80 mL) and water (20 mL).

-

Reaction Initiation: Add this compound (5.0 g, 23.9 mmol) to the suspension. Heat the mixture to approximately 70-80°C with vigorous stirring.

-

Acid Addition: Slowly add concentrated HCl (e.g., 2 mL) dropwise to the heated mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

Reaction: Stir the mixture at reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup & Neutralization: After completion, cool the reaction mixture to room temperature. Filter the mixture through Celite® to remove the iron salts. Carefully neutralize the filtrate by slowly adding a 6M NaOH solution or saturated NaHCO₃ until the pH is ~8-9. Causality: This step is critical. It quenches the acid to prevent hydrolysis of the dioxane and deprotonates the anilinium hydrochloride salt to the free aniline, rendering it soluble in organic solvents.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if required.

Data Summary and Product Characterization

4.1 Quantitative Data Summary

| Parameter | Protocol A: Catalytic Hydrogenation | Protocol B: Fe/HCl Reduction |

| Starting Material | This compound | This compound |

| Key Reagents | H₂, 10% Pd/C | Fe powder, conc. HCl |

| Solvent | Ethanol or Ethyl Acetate | Ethanol/Water |

| Temperature | Room Temperature | 70-80°C (Reflux) |

| Reaction Time | 4-12 hours | 2-4 hours |

| Typical Yield | >90% | 75-85% |

| Workup Complexity | Simple filtration | Neutralization & Extraction |

| Chemoselectivity | Excellent | Very Good (with careful workup) |

4.2 Workflow Visualization

Figure 2: Workflow for catalytic hydrogenation (Protocol A).

4.3 Spectroscopic Characterization

The structure of the final product, 2-(3-aminophenyl)-1,3-dioxane (C₁₀H₁₃NO₂), should be confirmed using standard spectroscopic methods.

-

¹H NMR (Proton NMR): (CDCl₃, 400 MHz) δ (ppm):

-

Aromatic Protons: A complex multiplet pattern between ~6.6-7.2 ppm. The proton ortho to the amino group will be shifted upfield compared to the starting material.

-

Acetal Proton (O-CH-O): A singlet around ~5.4 ppm.

-

Amino Protons (-NH₂): A broad singlet around ~3.7 ppm (this signal can exchange with D₂O).

-

Dioxane Protons (-OCH₂- and -CH₂-): Multiplets between ~4.3-4.0 ppm (axial/equatorial protons adjacent to oxygen) and ~2.2-1.4 ppm (central methylene protons).[11]

-

-

¹³C NMR (Carbon NMR): (CDCl₃, 100 MHz) δ (ppm):

-

Aromatic Carbons: Signals between ~113-147 ppm. The carbon attached to the amino group will appear around ~146 ppm.

-

Acetal Carbon (O-CH-O): A signal around ~101 ppm.

-

Dioxane Carbons (-OCH₂- and -CH₂-): Signals around ~67 ppm and ~26 ppm.

-

-

FT-IR (Infrared Spectroscopy):

-

Disappearance: Strong asymmetric and symmetric N-O stretching bands of the nitro group at ~1530 cm⁻¹ and ~1350 cm⁻¹ will disappear.

-

Appearance: Two characteristic N-H stretching bands for a primary amine will appear in the region of 3350-3450 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Expected M/Z: [M+H]⁺ = 180.10.

-

Conclusion and Best Practices

Both detailed protocols provide reliable pathways for the synthesis of 2-(3-aminophenyl)-1,3-dioxane. The choice between catalytic hydrogenation and metal-acid reduction depends on available resources, scale, and safety infrastructure. For high purity and simple workup on a lab scale, Protocol A (Catalytic Hydrogenation) is highly recommended. For cost-effective, large-scale production where the workup can be carefully managed, Protocol B (Fe/HCl) is a viable and powerful alternative. In all cases, proper analytical characterization is essential to confirm the identity and purity of the final product.

References

- Liu, Y., et al. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org.

- BenchChem. (n.d.). 2-(3-Nitrophenyl)-1,3-dioxolane.

- Smolecule. (n.d.). This compound.